L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))-
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Overview
Description
L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Step 1: Formation of the cyclohexyl and cyclohexylmethyl groups.
Step 2: Introduction of the imidazolyl and naphthalenyloxyacetyl groups.
Step 3: Coupling of the intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signaling pathways, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- may include other complex organic molecules with similar functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer unique chemical and biological properties.
Properties
CAS No. |
134458-75-6 |
---|---|
Molecular Formula |
C49H67N7O7 |
Molecular Weight |
866.1 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-cyclohexyl-2-(cyclohexylmethyl)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]hexanamide |
InChI |
InChI=1S/C49H67N7O7/c1-3-32(2)44(49(62)52-29-36-21-12-13-24-51-36)56-47(60)39(25-33-15-6-4-7-16-33)45(58)46(59)40(26-34-17-8-5-9-18-34)55-48(61)41(27-37-28-50-31-53-37)54-43(57)30-63-42-23-14-20-35-19-10-11-22-38(35)42/h10-14,19-24,28,31-34,39-41,44-46,58-59H,3-9,15-18,25-27,29-30H2,1-2H3,(H,50,53)(H,52,62)(H,54,57)(H,55,61)(H,56,60)/t32-,39+,40-,41-,44-,45+,46+/m0/s1 |
InChI Key |
MMGGUUOPNIBHJV-QGFLVMJMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC2CCCCC2)[C@H]([C@@H]([C@H](CC3CCCCC3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)COC5=CC=CC6=CC=CC=C65)O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC2CCCCC2)C(C(C(CC3CCCCC3)NC(=O)C(CC4=CN=CN4)NC(=O)COC5=CC=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
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